REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].CO[C:11](OC)([CH3:13])[CH3:12].C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1>[CH3:12][C:11]1([CH3:13])[O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:1]=2[O:2]1 |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
33 mg
|
Type
|
catalyst
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After reaction
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
DISTILLATION
|
Details
|
the residue was purified by distillation under reduced pressure at 36° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=C(O1)C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.34 g | |
YIELD: PERCENTYIELD | 17% | |
YIELD: CALCULATEDPERCENTYIELD | 18.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |